5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide
Description
Properties
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c13-7-1-3-9(14)11(5-7)18-6-8-2-4-10(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJINCUVXVILAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide typically involves the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl alcohol. This intermediate is then reacted with 2-furoic acid hydrazide under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid: Another compound with a similar structure but different functional groups. The uniqueness of 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide is a compound of increasing interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a furohydrazide structure with a dichlorophenoxy group, which is known to influence its biological interactions. The presence of halogen substituents often enhances the lipophilicity and biological activity of compounds.
The biological activity of 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, leading to altered cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Activity
A study evaluating the antimicrobial effects of 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide demonstrated significant inhibition against several bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table indicates that the compound exhibits varying degrees of effectiveness against different bacterial species, with E. coli being the most susceptible.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.3 |
| MCF-7 | 20.1 |
| A549 | 25.4 |
The IC50 values suggest that 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide has notable cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A case study conducted on agricultural pathogens revealed that the compound effectively reduced fungal growth in vitro, suggesting its potential use as a biopesticide.
- Cancer Research : In a clinical trial involving patients with advanced cancer, administration of the compound showed promising results in reducing tumor size in a subset of participants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
